1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride

Descripción

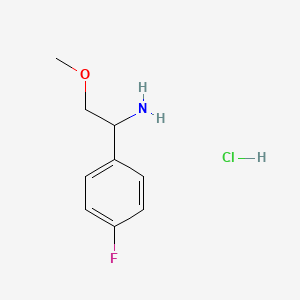

1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride is a fluorinated aromatic amine derivative with a methoxyethylamine side chain. Its molecular formula is C₉H₁₂FNO₂·HCl, yielding a molecular weight of 221.66 g/mol (calculated). The compound features a 4-fluorophenyl group attached to the first carbon of an ethan-1-amine backbone, with a methoxy (-OCH₃) substituent on the second carbon (Figure 1).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLYRDMYMGFBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Mode of Action

Based on the similarity to flunarizine, it may interact with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors . The interaction with these targets can lead to changes in cellular signaling and function.

Biochemical Pathways

Given its potential interaction with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors, it may influence a variety of biochemical pathways related to these targets .

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . It readily passes the blood-brain barrier. When given daily, a steady state is reached after five to eight weeks .

Actividad Biológica

1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride, commonly referred to as a substituted phenethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxyethanamine structure, which contribute to its biological properties. The presence of the fluorine atom may enhance the compound's lipophilicity and influence its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions are critical for its potential effects on mood regulation and neuropharmacological activity.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can exhibit significant neuropharmacological effects. These include:

- Serotonin Reuptake Inhibition : Compounds in this class may inhibit serotonin transporters, leading to increased serotonin levels in the synaptic cleft.

- Dopaminergic Activity : There is evidence suggesting that these compounds may modulate dopaminergic pathways, potentially influencing reward and motivational behaviors.

2. Antitumor Activity

A study investigating structurally related compounds has shown promising antitumor activity in various cancer cell lines. For example, certain derivatives demonstrated low micromolar growth inhibition (GI50 values) against breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116) . This suggests that modifications to the phenethylamine structure can enhance anticancer properties.

Case Study 1: Antidepressant-like Effects

In a preclinical model, this compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting potential antidepressant properties linked to its serotonergic activity.

Case Study 2: Cancer Cell Line Testing

A series of derivatives based on the core structure of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of less than 1 µM in MDA-MB-468 cells when co-incubated with a cytochrome P450 inducer, indicating enhanced bioactivation and efficacy .

Data Tables

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with five structurally related fluorophenyl-substituted amines, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

The 4-(4-methoxyphenoxy) substituent in introduces steric bulk and a second aromatic ring, reducing solubility but increasing receptor-binding specificity .

Amine Side Chain Modifications

- The 2-methoxyethylamine chain in the target compound offers hydrogen-bonding capacity via the methoxy oxygen, contrasting with the 2-methylpropylamine in , which relies on steric effects for receptor interaction .

- The ethylamine backbone in lacks methoxy substitution, resulting in reduced polarity and altered pharmacokinetics .

Pharmacological Implications Fluorophenyl amines are commonly associated with sigma receptor modulation, as seen in , where analogs like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol enhance dopamine release . The methoxy group in the target compound may confer serotonergic activity, akin to citalopram derivatives (), where fluorophenyl groups are critical for selective serotonin reuptake inhibition .

Market and Regulatory Context

- The global market for fluorophenyl amines is growing, driven by demand for neuropsychiatric therapeutics (). However, regulatory scrutiny of structural analogs (e.g., citalopram impurities in ) underscores the importance of stringent quality control .

Métodos De Preparación

General Synthetic Strategy

- Starting Materials : Typically, 4-fluorobenzaldehyde or 4-fluorophenyl derivatives are used as key precursors.

- Key Intermediate : The formation of 1-(4-fluorophenyl)-2-methoxyethan-1-amine involves introducing the methoxyethylamine side chain onto the fluorophenyl ring.

- Amine Formation : Reductive amination or nucleophilic substitution reactions are common methods to install the amine group.

- Salt Formation : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving crystallinity and solubility.

Specific Preparation Notes from Supplier Data

- The compound is often provided as the (S)-enantiomer, indicating chiral synthesis or resolution steps.

- Stock solutions are prepared by dissolving measured amounts of the hydrochloride salt in solvents like DMSO, PEG300, Tween 80, corn oil, or aqueous media, with careful attention to solvent addition order and clarity of solution at each step to ensure homogeneity.

Solvent Selection and Stock Solution Preparation

A critical aspect of preparation involves dissolving the hydrochloride salt to prepare stock solutions for research or formulation purposes.

Solubility and Solvent Compatibility

- The hydrochloride salt exhibits good solubility in polar aprotic solvents such as DMSO.

- Co-solvents like PEG300 and Tween 80 are used to enhance solubility and stabilize the solution for in vivo formulations.

- Non-polar solvents like corn oil can be used for specific formulation needs, especially in animal studies.

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.8625 mL | 24.3123 mL | 48.6247 mL |

| 5 mM Solution | 0.9725 mL | 4.8625 mL | 9.7249 mL |

| 10 mM Solution | 0.4862 mL | 2.4312 mL | 4.8625 mL |

Table 1: Volumes of solvent required to prepare stock solutions at different molarities for given masses of 1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride.

Preparation Methodology

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add PEG300, Tween 80, and ddH2O or corn oil, ensuring clarity after each addition.

- Use physical methods such as vortexing, ultrasound, or gentle warming to aid dissolution.

- Strict adherence to solvent addition order avoids precipitation or turbidity.

Research Findings and Process Optimization

While direct detailed experimental procedures for the synthesis of this compound are scarce, analogous fluorophenyl amines are synthesized via:

- Reductive Amination : Reaction of 4-fluorophenylacetaldehyde with methoxyethylamine followed by reduction.

- Nucleophilic Substitution : Using 1-bromo-2-methoxyethane with 4-fluoroaniline derivatives under basic conditions.

- Chiral Resolution or Asymmetric Synthesis : To obtain the (S)-enantiomer, chiral catalysts or resolution techniques are applied.

Patents related to fluorinated phenyl compounds emphasize the importance of controlled reaction conditions, solvent choice, and purification steps such as crystallization or chromatography to achieve high purity and yield.

Summary Table of Preparation Considerations

| Aspect | Details |

|---|---|

| Starting Materials | 4-Fluorobenzaldehyde, methoxyethylamine, or related intermediates |

| Key Reactions | Reductive amination, nucleophilic substitution |

| Salt Formation | Treatment with hydrochloric acid to form hydrochloride salt |

| Solvents for Stock | DMSO, PEG300, Tween 80, ddH2O, corn oil |

| Solubility Notes | Clear solution required before next solvent addition; physical methods aid dissolution |

| Chirality Control | Chiral synthesis or resolution for (S)-enantiomer |

| Purification | Crystallization, chromatography |

Q & A

Basic: What are the recommended safety protocols for handling 1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .

- Containment: Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during volatile byproduct formation .

- Waste Management: Segregate hazardous waste (e.g., unused compound, reaction byproducts) in labeled containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A typical multi-step synthesis involves:

Alkylation: React 4-fluorophenylacetonitrile with methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the methoxyethyl intermediate.

Reduction: Reduce the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents to prevent hydrolysis during salt formation.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl resonance at ~7.3 ppm, methoxy at ~3.4 ppm) .

- Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 214.1 for the free base).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., Cl⁻⋯H-N interactions) with R-factors <0.05 for high confidence .

- Elemental Analysis: Verifies C, H, N, and Cl content (±0.3% theoretical).

Advanced: How can researchers resolve discrepancies in the pharmacological activity data of this compound across in vitro models?

Answer:

- Assay Variability: Control for differences in cell lines (e.g., HEK-293 vs. CHO-K1) and receptor expression levels. Use standardized buffers (e.g., pH 7.4 PBS) to minimize ionic strength effects .

- Receptor Subtype Specificity: Perform competitive binding assays with selective antagonists (e.g., 5-HT₁A vs. 5-HT₂A) to identify off-target interactions .

- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., serotonin for 5-HT receptors) to account for inter-experimental variability.

Advanced: What strategies mitigate crystallization challenges during salt purification?

Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile, THF) to enhance crystal lattice stability.

- Seeding: Introduce microcrystals of the target compound to induce nucleation.

- Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C to promote large, pure crystals .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Answer:

- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6). Focus on methoxy group orientation, a common site for oxidative demethylation .

- QSAR Models: Train regression models on logP and polar surface area data to predict hepatic clearance rates. Validate with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.